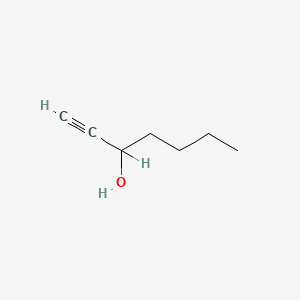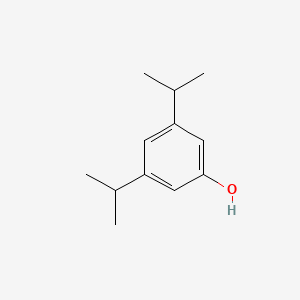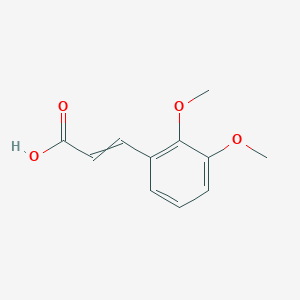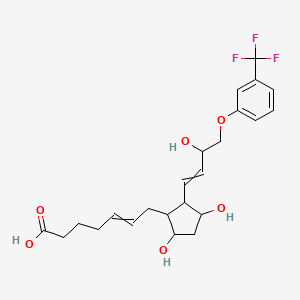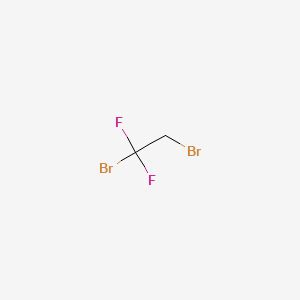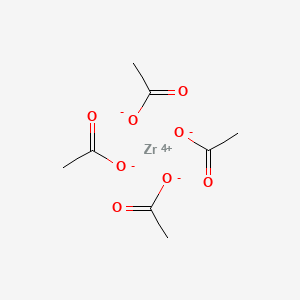
Zirconium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium acetate is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12. It is a white solid that is soluble in water and is commonly used as a precursor in the synthesis of various zirconium-based materials. This compound is known for its ability to form metal-organic frameworks and is often used in industrial applications for its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} ]
The reaction is usually carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of acetic acid to a solution of zirconyl chloride, followed by purification steps to remove impurities. The final product is then dried and packaged for use in various applications.
化学反応の分析
Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form zirconium hydroxide and acetic acid. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{H}_2\text{O} \rightarrow \text{Zr(OH)}_4 + \text{CH}_3\text{COOH} ]
-
Oxidation: this compound can be oxidized to form zirconium dioxide, a material with significant industrial applications. [ \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + \text{O}_2 \rightarrow \text{ZrO}_2 + \text{CH}_3\text{COOH} ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, oxygen, and various acids and bases. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are obtained.
Major Products: The major products formed from reactions involving this compound include zirconium hydroxide, zirconium dioxide, and acetic acid. These products have various applications in different fields, including materials science and industrial chemistry.
科学的研究の応用
Zirconium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of zirconium-based metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes.
Biology: this compound is used in the preparation of biocompatible materials for medical implants and drug delivery systems.
Industry: this compound is used in the production of ceramics, coatings, and other materials that require high thermal stability and resistance to corrosion.
作用機序
Zirconium acetate can be compared with other zirconium-based compounds, such as zirconium chloride and zirconium dioxide. While all these compounds contain zirconium, they have different properties and applications:
Zirconium Chloride: This compound is used as a precursor in the synthesis of other zirconium compounds and has applications in catalysis and materials science.
Zirconium Dioxide: Known for its high thermal stability and resistance to corrosion, zirconium dioxide is used in ceramics, coatings, and other high-temperature applications.
Uniqueness: this compound is unique due to its ability to form metal-organic frameworks and its solubility in water. These properties make it particularly useful in applications that require the formation of stable complexes and the synthesis of advanced materials.
類似化合物との比較
- Zirconium Chloride
- Zirconium Dioxide
- Zirconium Acetylacetonate
特性
CAS番号 |
4229-34-9 |
|---|---|
分子式 |
C2H4O2Zr |
分子量 |
151.28 g/mol |
IUPAC名 |
acetic acid;zirconium |
InChI |
InChI=1S/C2H4O2.Zr/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
BNUDRLITYNMTPD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zr+4] |
正規SMILES |
CC(=O)O.[Zr] |
Key on ui other cas no. |
7585-20-8 4229-34-9 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
7585-20-8 |
賞味期限 |
Stable under recommended storage conditions. Zirconium acetate aq solution containing 22% zirconium oxide ... /is/ stable at room temperature. Available as 13% ZrO2 (aqueous solution) ... stable at room temperature, but temperature of hydrolysis decreases with pH. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


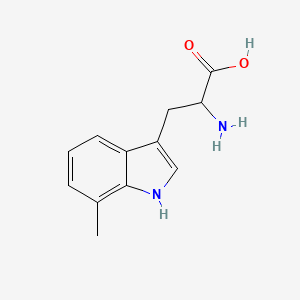
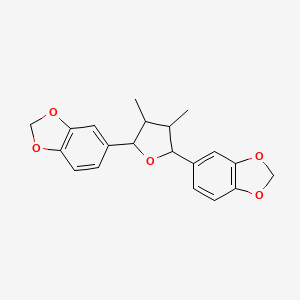
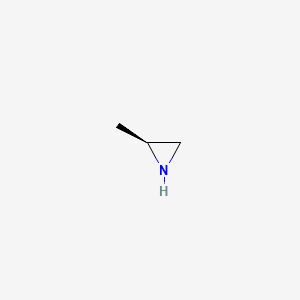
![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)
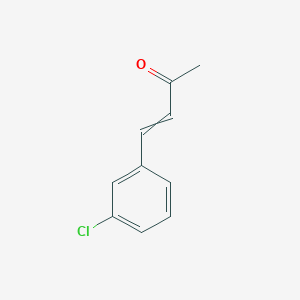

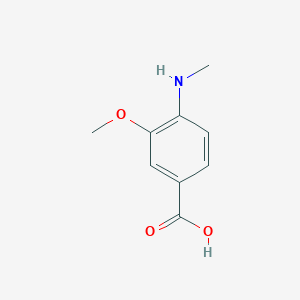
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)
